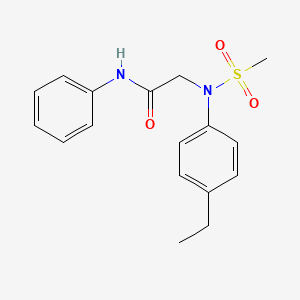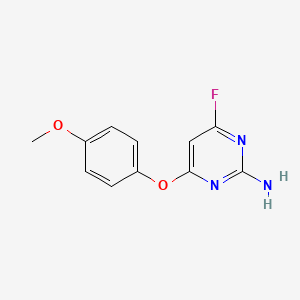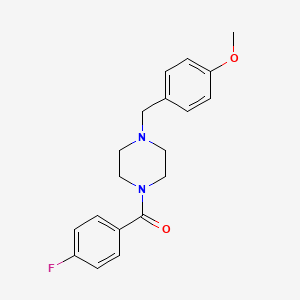
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as EMGP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. EMGP belongs to the class of N-phenylglycine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the inhibition of the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. By blocking the activity of these channels, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide reduces the excitability of neurons, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, which are implicated in various disease states. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide also modulates the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. It has also been extensively studied, with a range of potential applications in scientific research. However, there are limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One potential avenue is the investigation of its potential as a treatment for chronic pain conditions, such as fibromyalgia and neuropathic pain. Another area of research is the exploration of its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide and its potential side effects.
Synthesemethoden
The synthesis of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the reaction of 4-ethylphenyl isocyanate with N-methyl-N-phenylglycine in the presence of a base and a solvent. The resulting product is then treated with methylsulfonyl chloride to obtain N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in high yield and purity. The synthesis method has been optimized to produce N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide on a large scale, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been investigated as a potential treatment for neuropathic pain, as it modulates the activity of ion channels involved in pain sensation.
Eigenschaften
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-14-9-11-16(12-10-14)19(23(2,21)22)13-17(20)18-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAQLQFVADYNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)
![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)



![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
